Palladium;tricyclohexylphosphanium

Suzuki-Miyaura Coupling Aryl Chlorides Phosphine Ligand Comparison

Researchers coupling electron-rich aryl chlorides often see poor conversion with standard Pd catalysts. Bis(tricyclohexylphosphine)palladium(0) (Pd(PCy3)2) solves this. • 71% conversion at 0.01 mol% loading in Suzuki-Miyaura couplings vs. 7% with in situ Pd(OAc)2/PCy3. • Branched:linear ratio of 11.5:1 in allylic alkylation, enabling selective C-C bond formation. • Air-stable, preformed complex ensures reproducible handling and reliable scale-up. Supplied with rigorous analytical QC; ready for immediate global dispatch.

Molecular Formula C36H68P2Pd+2
Molecular Weight 669.3 g/mol
Cat. No. B13912172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalladium;tricyclohexylphosphanium
Molecular FormulaC36H68P2Pd+2
Molecular Weight669.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.[Pd]
InChIInChI=1S/2C18H33P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*16-18H,1-15H2;/p+2
InChIKeyJGBZTJWQMWZVNX-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palladium Tricyclohexylphosphanium Complex Properties


Palladium tricyclohexylphosphanium complexes, primarily referring to bis(tricyclohexylphosphine)palladium(0) (Pd(PCy3)2, CAS 33309-88-5) and dichlorobis(tricyclohexylphosphine)palladium(II) (PdCl2(PCy3)2, CAS 29934-17-6), are homogeneous coordination compounds featuring a palladium center ligated by one or two bulky, electron-rich tricyclohexylphosphine (PCy3) ligands . The PCy3 ligand exhibits a cone angle (θ) of approximately 170° and a conjugate acid pKa of 9.70, endowing the complexes with exceptional steric bulk and strong σ-donating character [1]. These fundamental properties dictate their performance as catalysts and precatalysts in a range of synthetically challenging cross-coupling reactions, particularly those involving electronically deactivated or sterically hindered substrates [2].

Cross-coupling of sterically hindered aryl halides
Branched regioselectivity in allylic substitution
Suzuki-Miyaura coupling of electron-rich aryl chlorides
Molecular precursor for single-atom Pd catalysts

Palladium Tricyclohexylphosphanium Complexes vs. Common Analogs


The performance of palladium tricyclohexylphosphanium complexes cannot be reliably extrapolated from that of simpler or more common palladium sources such as palladium(II) acetate (Pd(OAc)2), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), or even other alkylphosphine adducts like tri-tert-butylphosphine (PtBu3). The unique combination of steric bulk and electron-donating capacity of PCy3 fundamentally alters catalytic activity, substrate scope, and regioselectivity [1]. Direct comparative studies reveal that in situ combinations of Pd(OAc)2 and PCy3 often exhibit drastically lower activity than preformed or palladacyclic PCy3 adducts under identical conditions [2]. Furthermore, while PCy3 excels in Suzuki-Miyaura couplings, PtBu3 is often superior for Buchwald-Hartwig aminations, highlighting that ligand choice is reaction-specific and cannot be assumed interchangeable [3]. These performance gaps necessitate a data-driven selection process based on specific, quantifiable evidence rather than class-level assumptions.

Target
Common Substitute
Risk
PCy3 Pd complex
Pd(OAc)2 + PCy3 in situ
Activity may shift dramatically; reported lower conversion vs. preformed complex
PCy3 Pd complex
Pd(PPh3)4
Regioselectivity profile may differ; PPh3 favors linear products, not branched
PCy3 Pd complex
PtBu3 adduct
Reaction-specific preference; may excel in amination but not Suzuki coupling

Quantitative Selection Evidence


Suzuki-Miyaura Coupling Activity Advantage

In the challenging Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid, a PCy3-containing palladacycle (complex 4a) demonstrates significantly higher catalytic efficiency at low loadings compared to in situ formed catalysts from Pd(OAc)2 and the same PCy3 ligand, and outperforms the analogous PtBu3 system [1].

Suzuki-Miyaura Activity
Head-to-head
71% conversion (PCy3 complex) vs 7% (in situ) at 0.01 mol% Pd
Supports preformed complex selection for low-loading couplings
4-chloroanisole, PhB(OH)2, dioxane, 100°C
Suzuki-Miyaura Coupling Aryl Chlorides Phosphine Ligand Comparison

Allylic Alkylation Branched Regioselectivity

Palladium catalysts bearing the PCy3 ligand provide a unique reversal in regioselectivity for the allylic alkylation of terminal allylic acetates, strongly favoring branched products, a behavior not observed with other phosphines of similar steric or electronic profile [1].

Allylic Alkylation Regioselectivity
Head-to-head
Branched:linear 11.5:1 (PCy3) vs 0.5:1 (PPh3)
Essential for branched allylic substitution product access
But-2-enyl acetate, Na dimethylmalonate, THF, 20°C
Allylic Alkylation Regioselectivity Ligand Effect

Stille Coupling of Deactivated Aryl Chlorides

Simple tricyclohexylphosphine adducts of palladium exhibit the highest catalytic activity reported for the Stille coupling of non-activated and deactivated aryl chlorides, a class of substrates notoriously difficult to activate with other catalyst systems [1].

Stille Coupling
Class-level
Highest reported activity for deactivated aryl chlorides
Qualitative class-leading evidence; requires validation
Literature survey-based claim
Stille Coupling Aryl Chlorides Catalyst Activity

Arylboronate Synthesis from Chloroarenes

Palladium(0)-tricyclohexylphosphine complexes catalyze the cross-coupling of bis(pinacolato)diboron with chloroarenes to yield pinacol arylboronates, a transformation that is challenging for many catalyst systems due to the low reactivity of aryl chlorides [1].

Arylboronate Synthesis
Data to verify
Enables coupling of chloroarenes to pinacol boronates
Supports arylboronate formation from inexpensive chlorides
Quantitative yields not specified
Miyaura Borylation Chloroarenes Boronates

Single-Atom Catalyst Precursor for CO Oxidation

Bis(tricyclohexylphosphine)palladium(0) (Pd(PCy3)2) serves as an effective molecular precursor for the oxidative grafting of isolated Pd atoms onto high-surface-area MnO2. The resulting heterogeneous catalyst displays significant activity for low-temperature CO oxidation [1].

CO Oxidation Catalyst
Reported
TON >50 (17 h, ≤325 K)
Demonstrates single-atom catalyst viability for CO oxidation
Pd grafted on MnO2
CO Oxidation Heterogeneous Catalysis Single-Atom Catalyst

Phenol Oxidative Addition Reactivity

Bis(tricyclohexylphosphine)palladium(0) (Pd(PCy3)2) undergoes oxidative addition with phenols to form trans-[Pd(PCy3)2(H)(OAr)]·ArOH complexes, a reactivity profile not observed with simple alcohols [1].

Phenol Activation
Context-dependent
Reacts with phenols, not alcohols
Unique phenol oxidative addition profile
Forms Pd(II) hydride aryloxide complexes
Oxidative Addition Phenols Palladium Hydride

Application Scenarios


Suzuki-Miyaura Coupling of Electron-Rich Aryl Chlorides

Researchers attempting to couple electron-rich aryl chlorides (e.g., 4-chloroanisole) under mild conditions should prioritize preformed palladium tricyclohexylphosphanium complexes. Evidence shows that a PCy3-palladacycle achieves 71% conversion at just 0.01 mol% loading, whereas a common in situ combination of Pd(OAc)2 and PCy3 yields only 7% under identical conditions [1]. This high activity translates directly to lower catalyst costs and reduced palladium contamination in the final product, which is critical in pharmaceutical and fine chemical manufacturing. The use of a preformed, air-stable complex also simplifies handling and improves reproducibility compared to air-sensitive phosphine ligands [2].

Branched Allylic Substitution Synthesis

For synthetic routes requiring branched allylic substitution products, such as in the preparation of complex natural products or chiral building blocks, palladium catalysts bearing the tricyclohexylphosphine ligand are uniquely effective. The system delivers a branched-to-linear product ratio of 11.5:1 for but-2-enyl acetate alkylation, starkly contrasting with the linear preference (1:2.0 branched:linear) observed with the common PPh3 ligand [3]. This non-substitutable performance makes PCy3-palladium complexes an essential procurement item for any laboratory engaged in target-oriented synthesis requiring allylic functionalization with defined regiochemistry.

Stille Coupling of Deactivated Aryl Chlorides

In medicinal chemistry and materials science, the Stille coupling of deactivated aryl chlorides remains a formidable challenge. Palladium tricyclohexylphosphanium complexes have been identified as the highest-activity catalysts for this transformation, enabling cross-coupling with substrates that are unreactive with traditional Pd(PPh3)4 or Pd2(dba)3-based systems [4]. Researchers facing failed Stille reactions with deactivated aryl chlorides should consider PCy3-palladium catalysts as a strategic alternative, potentially unlocking access to novel biaryl structures that are otherwise synthetically inaccessible.

Single-Atom Pd Catalyst Preparation

Bis(tricyclohexylphosphine)palladium(0) is an effective molecular precursor for the oxidative grafting of isolated palladium atoms onto metal oxide supports such as MnO2. The resulting single-atom catalyst demonstrates >50 turnovers for low-temperature CO oxidation (≤325 K) [5]. This application extends the utility of the compound beyond traditional homogeneous catalysis, offering a defined route to advanced heterogeneous catalysts with potential applications in emission control and green chemistry. Procurement of Pd(PCy3)2 may be justified for research programs exploring both homogeneous and heterogeneous catalysis with a single, versatile starting material.

Application
Selection Property
Validation Focus
Suzuki-Miyaura of electron-rich aryl chlorides
Preformed complex catalytic activity
Low-loading conversion vs in situ systems
Branched allylic substitution synthesis
Branched regioselectivity control
Branched:linear product ratio validation
Stille coupling of deactivated aryl chlorides
Activity for unreactive aryl chlorides
Reported class-leading performance review
Single-atom Pd catalyst preparation
Molecular precursor for oxidative grafting
Single-atom dispersion and CO oxidation turnover

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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